molecular formula C15H19N3O3S B6429236 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide CAS No. 1705204-37-0

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide

Cat. No. B6429236
CAS RN: 1705204-37-0
M. Wt: 321.4 g/mol
InChI Key: UHOYDKRYBCGZCO-UHFFFAOYSA-N
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Description

“N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of aromatic heterocycle, attached to a benzenesulfonamide moiety via a methylene bridge. The oxan-4-yl group, also known as tetrahydropyran, is a type of ether .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzenesulfonamide group, and an oxan-4-yl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole ring, the benzenesulfonamide group, and the oxan-4-yl group. The pyrazole ring is a site of aromaticity and can participate in electrophilic aromatic substitution reactions. The sulfonamide group could potentially undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could contribute to its aromaticity, while the sulfonamide group could influence its solubility in water .

Mechanism of Action

Without specific studies or experimental data, it’s difficult to predict the exact mechanism of action of this compound. The biological activity would likely depend on how the compound interacts with biological targets, which in turn would be influenced by its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-22(20,15-4-2-1-3-5-15)17-14-10-16-18(12-14)11-13-6-8-21-9-7-13/h1-5,10,12-13,17H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOYDKRYBCGZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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